molecular formula C9H5FO3S B13014632 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13014632
M. Wt: 212.20 g/mol
InChI Key: ONTNTMCGIUIDJA-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing sulfur This particular compound is characterized by the presence of a fluorine atom at the 5-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the treatment of aryl-substituted ketene dithioacetal monoxide with trifluoromethanesulfonic anhydride in the presence of potassium carbonate in toluene, followed by the addition of ethanolamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 5-fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid.

    Reduction: Formation of 5-fluoro-3-hydroxybenzo[b]thiophene-2-methanol.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with target proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .

Comparison with Similar Compounds

  • 5-Fluoro-2-thiophenecarboxylic acid
  • 3-Hydroxybenzo[b]thiophene-2-carboxylic acid
  • 5-Fluoro-3-methoxybenzo[b]thiophene-2-carboxylic acid

Comparison: 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid stands out due to the presence of both a fluorine atom and a hydroxyl group, which confer unique chemical reactivity and biological activity. Compared to 5-Fluoro-2-thiophenecarboxylic acid, the additional hydroxyl group enhances its potential for hydrogen bonding and increases its solubility in aqueous environments. Compared to 3-Hydroxybenzo[b]thiophene-2-carboxylic acid, the fluorine atom increases its lipophilicity and membrane permeability. Lastly, compared to 5-Fluoro-3-methoxybenzo[b]thiophene-2-carboxylic acid, the hydroxyl group provides different reactivity and potential for forming hydrogen bonds .

Properties

Molecular Formula

C9H5FO3S

Molecular Weight

212.20 g/mol

IUPAC Name

5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5FO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

ONTNTMCGIUIDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)O

Origin of Product

United States

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